2,4-dichloro-7,8-dihydro-6H-pyrano[3,2-d]pyrimidine 2,4-dichloro-7,8-dihydro-6H-pyrano[3,2-d]pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15968611
InChI: InChI=1S/C7H6Cl2N2O/c8-6-5-4(2-1-3-12-5)10-7(9)11-6/h1-3H2
SMILES:
Molecular Formula: C7H6Cl2N2O
Molecular Weight: 205.04 g/mol

2,4-dichloro-7,8-dihydro-6H-pyrano[3,2-d]pyrimidine

CAS No.:

Cat. No.: VC15968611

Molecular Formula: C7H6Cl2N2O

Molecular Weight: 205.04 g/mol

* For research use only. Not for human or veterinary use.

2,4-dichloro-7,8-dihydro-6H-pyrano[3,2-d]pyrimidine -

Specification

Molecular Formula C7H6Cl2N2O
Molecular Weight 205.04 g/mol
IUPAC Name 2,4-dichloro-7,8-dihydro-6H-pyrano[3,2-d]pyrimidine
Standard InChI InChI=1S/C7H6Cl2N2O/c8-6-5-4(2-1-3-12-5)10-7(9)11-6/h1-3H2
Standard InChI Key XLNHJFCJRSVXFV-UHFFFAOYSA-N
Canonical SMILES C1CC2=C(C(=NC(=N2)Cl)Cl)OC1

Introduction

Structural and Nomenclature Considerations

Core Scaffold and Isomerism

Isomeric variations arise from differing ring fusion positions. For example, 2,4-dichloro-5H,7H,8H-thiopyrano[4,3-d]pyrimidine (CAS 181374-43-6) shares the molecular formula C7_7H6_6Cl2_2N2_2S but differs in ring connectivity . Such structural nuances impact physicochemical behaviors, as evidenced by divergent boiling points (385.2°C vs. 186.8°C flash point for the [4,3-d] isomer) .

Synthetic Methodologies

Thiopyrano[3,2-d]pyrimidine Synthesis

The most robust synthesis of 2,4-dichloro-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine involves cyclocondensation and subsequent chlorination (Fig. 1) .

Reaction Protocol :

  • Reactants: 421 mg (2.29 mmol) of precursor (compound 9), 0.070 mL N,N-dimethylaniline, 1.0 mL phosphoryl chloride.

  • Conditions: Stirred at 90°C for 18 hours under inert atmosphere.

  • Workup: Quenched with ice water, extracted with chloroform (2 × 30 mL), dried over Na2_2SO4_4, and concentrated.

  • Purification: Column chromatography (EtOAc/hexane gradient) yields 414 mg (1.87 mmol, 82%) as a solid.

Characterization Data :

  • 1H^1H NMR (CDCl3_3): δ 2.21–2.28 (m, 2H), 2.99 (t, J = 6.3 Hz, 2H), 3.09–3.13 (m, 2H).

  • MS (ESI): m/z 221 [M+H]+^+.

Comparative Analysis of Chlorination Methods

Chlorinating agents critically influence yield and selectivity. Phosphoryl chloride (POCl3_3) proves effective for dichlorination at positions 2 and 4 of the pyrimidine ring, whereas thionyl chloride (SOCl2_2) may lead to over-chlorination or ring degradation .

Physicochemical Properties

Experimental Data for Thiopyrano Analogues

PropertyValue (Thiopyrano[3,2-d]) Value (Thiopyrano[4,3-d])
Molecular FormulaC7_7H6_6Cl2_2N2_2SC7_7H6_6Cl2_2N2_2S
Molecular Weight (g/mol)221.11221.11
Density (g/cm³)N/A1.5 ± 0.1
Boiling Point (°C)N/A385.2 ± 42.0
Flash Point (°C)N/A186.8 ± 27.9
LogPN/A2.09

Spectroscopic Profiles

  • IR: Strong absorptions at 750–760 cm1^{-1} (C-Cl stretch) and 1580–1600 cm1^{-1} (C=N pyrimidine) .

  • UV-Vis: λmax_{max} 270 nm (π→π* transition of the conjugated system) .

Applications in Drug Discovery

Kinase Inhibition and Anticancer Activity

Thiopyrano-pyrimidines serve as scaffolds for kinase inhibitors due to their ability to mimic ATP’s purine motif. For example, Goto et al. (2014) optimized analogous structures for IC50_{50} values < 10 nM against VEGFR-2 . Chlorine atoms enhance binding affinity via hydrophobic interactions with kinase pockets .

Agricultural Chemistry

Dichlorinated pyrimidines exhibit herbicidal and fungicidal activity. Patent CN102977104A highlights pyrrolo-pyrimidine derivatives for crop protection, suggesting potential utility for thiopyrano analogues .

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